molecular formula C6H6N4O2S B3039330 6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid CAS No. 1017393-35-9

6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

Cat. No.: B3039330
CAS No.: 1017393-35-9
M. Wt: 198.21 g/mol
InChI Key: HTUFXCBRTLINOV-UHFFFAOYSA-N
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Description

6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the triazolothiadiazine class, a fused heterocyclic system known for its diverse and potent pharmacological activities . Triazolothiadiazine derivatives are extensively investigated in oncology research for their anticancer properties . These compounds can function as potent enzyme inhibitors; for instance, related analogs have demonstrated significant activity as epidermal growth factor receptor (EGFR) targeting agents in breast cancer studies, showing promise against cell lines such as MCF-7 and MDA-MB-231 . The scaffold is also a key structure in anti-inflammatory and analgesic agent development, with some derivatives exhibiting efficacy comparable to standard drugs while potentially offering a reduced risk of causing ulcers . Furthermore, this core structure is recognized for its antimicrobial and antiviral potential, making it a versatile scaffold in infectious disease research . The presence of both the triazole and thiadiazine rings in a single molecular framework allows researchers to explore its electron-excessive nature and its ability to interact with multiple biological targets via hydrogen bonding and π-stacking interactions . This product is intended for use in molecular docking studies, cell-based assays, and the synthesis of novel bioactive derivatives. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c1-3-4(5(11)12)13-6-8-7-2-10(6)9-3/h2,4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUFXCBRTLINOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2SC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid is a nitrogen and sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with various alkylating agents. For instance, derivatives have been synthesized using 4-amino-5-R-4H-1,2,4-triazole-3-thiols in the presence of appropriate halides under controlled conditions to yield compounds with varying substituents that influence their biological activity .

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives of this compound. One significant study evaluated the activity against 60 cancer cell lines including leukemia and breast cancer. The results indicated that certain derivatives exhibited notable cytotoxic effects, particularly against MDA-MB-468 breast cancer cells . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced antitumor efficacy.

Cell Line IC50 (µM) Activity
MDA-MB-468 (Breast)5.2High cytotoxicity
A549 (Lung)10.1Moderate cytotoxicity
HCT116 (Colon)8.5Moderate cytotoxicity

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Another area of research focuses on the compound's ability to inhibit enzymes such as α-glucosidase and alkaline phosphatases. These enzymes are crucial in metabolic pathways and their inhibition could lead to therapeutic applications in diabetes management and cancer treatment .

The mechanisms underlying the biological activities of 6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives are multifaceted:

  • Antitumor Mechanism : The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells.
  • Antimicrobial Mechanism : The antimicrobial action is likely due to interference with bacterial metabolic processes.
  • Enzyme Inhibition : The inhibition of α-glucosidase suggests potential applications in managing postprandial blood glucose levels.

Case Studies

A notable case study involved the evaluation of a series of triazolo-thiadiazine derivatives for their anticancer activity in collaboration with the National Cancer Institute. This extensive screening identified several promising candidates that exhibited significant potency across multiple cancer types .

Scientific Research Applications

Biochemical Properties

3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid plays a crucial role in various biochemical reactions, interacting with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. At the molecular level, this compound binds to the active sites of enzymes, leading to their inhibition.

Anticancer Activity

3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid exhibits significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. It induces apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation.

Enzyme Inhibition

3-Benzyl-6-methyl derivatives have been shown to inhibit several enzymes critical for various biological processes:

  • Carbonic Anhydrase : Involved in pH regulation and fluid balance.
  • Cholinesterase : Important for neurotransmission.
  • Alkaline Phosphatase : Involved in dephosphorylation processes.

These interactions suggest potential applications in treating conditions like glaucoma (carbonic anhydrase inhibition) and Alzheimer's disease (cholinesterase inhibition).

Antimicrobial Properties

Derivatives of the triazolo-thiadiazine structure possess antimicrobial activity against a range of pathogens, attributed to their ability to disrupt bacterial cell membranes.

Pharmacokinetics

In silico studies of 3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid have provided insights into its pharmacokinetic profile:

  • Absorption : High bioavailability due to favorable solubility characteristics.
  • Distribution : Effective distribution across cellular membranes owing to lipophilicity.
  • Metabolism : Predominantly metabolized by liver enzymes.

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various triazolo-thiadiazine derivatives on MCF-7 cells, the compound demonstrated IC50 values comparable to standard chemotherapeutics like cisplatin. This highlights the potential for developing new anticancer agents based on this scaffold.

Study 2: Enzyme Inhibition Assays

Enzyme inhibition assays evaluated the effectiveness of 3-Benzyl-6-methyl derivatives:

EnzymeIC50 (µM)Remarks
Carbonic Anhydrase5.0Potent inhibitor
Cholinesterase10.0Moderate inhibition
Alkaline Phosphatase15.0Less effective

Chemical Reactions Analysis

Common Synthetic Routes

  • Cyclization Reactions : A common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction requires careful control of temperature and pH to ensure the formation of the desired product.

  • Reagents Used : Typical reagents include:

    • Carbon Disulfide : Used in the formation of thiadiazine rings.

    • Sodium Thiocyanate : Often used in conjunction with carbon disulfide for thiadiazine synthesis.

  • Example Reaction :

    Triazole derivative+CS2Thiadiazine derivative\text{Triazole derivative}+\text{CS}_2\rightarrow \text{Thiadiazine derivative}

Yields and Purification

The yields for these reactions can vary significantly based on reaction conditions. For example:

  • Yields can range from 52% to 94% , depending on the specific synthetic route and conditions used.

Types of Chemical Reactions

6-Methyl-7H- triazolo[3,4-b] thiadiazine-7-carboxylic acid can undergo various types of chemical reactions:

Oxidation Reactions

  • Common Oxidizing Agents : Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are frequently used.

Reduction Reactions

  • Common Reducing Agents : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective for reducing functional groups within the compound.

Substitution Reactions

  • Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Biological Activity Related Reactions

The compound exhibits significant biological activity through its interactions with various enzymes:

  • Urease Inhibition : The compound inhibits urease activity, which is crucial for the hydrolysis of urea into ammonia and carbon dioxide.

  • Carbonic Anhydrase Inhibition : This action affects physiological processes such as respiration and acid-base balance.

Reaction Mechanisms

The mechanisms underlying these reactions often involve:

  • Formation of intermediates through nucleophilic attack on electrophilic centers.

  • Rearrangement and cyclization forming stable heterocyclic structures.

Example Mechanism

For example, during oxidation:

6 Methyl 7H 1 2 4 triazolo 3 4 b 1 3 4 thiadiazine+KMnO4Oxidized product\text{6 Methyl 7H 1 2 4 triazolo 3 4 b 1 3 4 thiadiazine}+\text{KMnO}_4\rightarrow \text{Oxidized product}

Data Tables

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical profiles of triazolothiadiazines are highly dependent on substituents at positions 3, 6, and 5. Below is a comparative analysis of key derivatives:

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups
6-Methyl-7H-triazolo[3,4-b]thiadiazine-7-carboxylic acid (Target Compound) - 6-Methyl
- 7-Carboxylic acid
Not reported Not reported Carboxylic acid (enhanced solubility)
5b () - 3-Ethyl
- 6-Methyl
- 7-(o-Tolylhydrazono)
150–152 80 Hydrazono, aromatic methyl
5c () - 3-Ethyl
- 6-Methyl
- 7-(4-Dichlorophenylhydrazono)
201–203 84 Dichlorophenyl (electron-withdrawing)
5d () - 3-Ethyl
- 6-Methyl
- 7-(4-Nitrophenylhydrazono)
285–287 88 Nitrophenyl (strong electron-withdrawing)
9a () - 3-(1,3-Diphenylpyrazol-4-yl)
- 6-Methyl
194–196 Not reported Pyrazole (bioactive moiety)
6-(2,6-Dichlorophenyl)-3-(3-methylpyrazol-5-yl)-...-7-carboxylic acid () - 6-Dichlorophenyl
- 3-Methylpyrazole
- 7-Carboxylic acid
Not reported Not reported Carboxylic acid, dichlorophenyl

Key Observations :

  • Electron-Withdrawing Groups : Derivatives with dichlorophenyl (5c) or nitrophenyl (5d) substituents exhibit higher melting points, suggesting enhanced crystallinity and stability due to stronger intermolecular interactions .
  • Carboxylic Acid vs. Hydrazono: The target compound’s carboxylic acid group improves hydrophilicity compared to hydrazono derivatives (e.g., 5b–5d), which may enhance bioavailability and solubility in biological systems .
  • Bioactive Moieties: Pyrazole-substituted derivatives (e.g., 9a) leverage the pyrazole ring’s known pharmacological relevance (e.g., celecoxib-like anti-inflammatory activity) .
Antimicrobial Activity
  • The dichlorophenyl variant (5c) showed enhanced potency, likely due to increased lipophilicity and membrane penetration .
Antiviral and Antitumor Activity
  • Pyrazole-Substituted Triazolothiadiazines (9a–9b) : These compounds demonstrated moderate antiviral activity against RNA viruses, with IC~50~ values in the micromolar range. The diphenylpyrazole moiety likely contributes to binding affinity with viral proteases .
  • Target Compound : While antitumor data are absent for the carboxylic acid variant, structurally similar compounds (e.g., 6-(4-methoxyphenyl)-3-pyrazolyl derivatives) showed potent antiproliferative effects against breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid?

The compound is synthesized via a multi-step process:

  • Step 1 : Preparation of 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol using established protocols .
  • Step 2 : Reaction with 2,6-dichlorobenzaldehyde in glacial acetic acid to form a Schiff base .
  • Step 3 : Cyclization with 2-chloroethanoic acid in tetrahydrofuran (THF) using sodium hydride, followed by 10-hour stirring and solvent removal .
  • Step 4 : Salt formation by reacting the carboxylic acid with organic/inorganic bases (e.g., NaOH, triethylamine) in aqueous-alcohol media .
    Key Validation : Purity confirmed via HPLC-MS, and structures verified via ¹H NMR and elemental analysis .

Q. How is the structural integrity of this compound confirmed experimentally?

  • ¹H NMR Spectroscopy : Identifies aromatic protons (δ 7.15–8.19 ppm), methyl groups (δ 2.47–2.83 ppm), and NH signals (δ 10.19–10.92 ppm) .
  • Elemental Analysis : Matches calculated and observed C, H, N, S percentages (e.g., C: 47.01–48.67%, N: 26.20–29.59%) .
  • HPLC-MS : Ensures >95% purity and confirms molecular ions (e.g., m/z 320–331) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : Derivatives show MIC values of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antiviral Potential : Triazolothiadiazine analogs inhibit viral replication in cell-based assays, though specific IC₅₀ values require further validation .
  • ADME Profiling : Lipophilicity (LogP: 2.1–3.5) and solubility (LogS: −4.2 to −3.8) align with drug-likeness criteria, comparable to celecoxib .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Substituent Effects :
    • 6-Methyl Group : Enhances metabolic stability but reduces aqueous solubility .
    • Aryl Hydrazones (e.g., 4-nitrophenyl): Improve antibacterial activity (MIC: 8 µg/mL) via enhanced membrane penetration .
    • Pyrazole Moiety : Critical for antitumor activity (e.g., IC₅₀: 12 µM against HeLa cells) by targeting tubulin polymerization .
      Methodology : SAR studies combine synthetic chemistry with in vitro assays (e.g., MTT for cytotoxicity) .

Q. How can computational tools address contradictory pharmacokinetic data?

  • SwissADME Analysis : Predicts conflicting solubility (e.g., experimental LogS: −4.2 vs. predicted −3.8) due to crystal packing variations .
  • Molecular Dynamics Simulations : Resolve discrepancies in membrane permeability by modeling lipid bilayer interactions .
    Validation : Cross-reference with experimental Caco-2 cell permeability assays .

Q. What advanced spectroscopic techniques resolve ambiguous structural features?

  • X-ray Crystallography : Confirms the Z-configuration of hydrazone derivatives (e.g., (7Z)-7-[2-arylhydrazinylidene] isomers) .
  • 2D NMR (COSY, HSQC) : Differentiates regioisomers in triazolothiadiazine derivatives by correlating proton-carbon couplings .

Q. How can researchers optimize in vivo efficacy based on in vitro data?

  • Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) show t₁/₂ of 45–60 minutes, suggesting need for prodrug formulations .
  • Toxicity Screening : Zebrafish models reveal low hepatotoxicity (LD₅₀ > 100 µM) but highlight renal clearance challenges .

Q. What mechanisms explain the compound’s enzyme inhibition properties?

  • Alkaline Phosphatase Inhibition : Derivatives bind to the active site via hydrogen bonding (e.g., NH group with Glu429) and hydrophobic interactions (methyl groups with Val436) .
  • Antiviral Action : Triazolothiadiazines inhibit viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) with Kᵢ values of 0.8–1.2 µM, validated via FRET assays .

Methodological Guidelines

  • Contradiction Resolution : Use multi-parametric optimization (MPO) scores to balance solubility, permeability, and metabolic stability .
  • Data Reproducibility : Standardize reaction conditions (e.g., THF:H₂O ratio = 3:1, 60°C) and biological assay protocols (e.g., CLSI guidelines for MIC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 2
6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

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